5(6)-Carboxytetramethylrhodamine

Photostability Fluorescence Quantum Yield Bioimaging

5(6)-Carboxytetramethylrhodamine (CAS 98181-63-6), commonly abbreviated as 5(6)-TAMRA, is a xanthene-based, orange-red fluorescent dye belonging to the rhodamine class. It is widely utilized as a non-activated, amine-reactive label for biomolecules such as peptides, proteins, and oligonucleotides.

Molecular Formula C50H46Cl2N4O10
Molecular Weight 933.8 g/mol
CAS No. 98181-63-6
Cat. No. B613260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(6)-Carboxytetramethylrhodamine
CAS98181-63-6
Synonyms5(6)-TAMRA
Molecular FormulaC50H46Cl2N4O10
Molecular Weight933.8 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)O)C(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC=C4C(=O)O)C(=O)O.[Cl-].[Cl-]
InChIInChI=1S/2C25H22N2O5.2ClH/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31;1-26(2)14-8-10-16-20(12-14)32-21-13-15(27(3)4)9-11-17(21)22(16)23-18(24(28)29)6-5-7-19(23)25(30)31;;/h2*5-13H,1-4H3,(H-,28,29,30,31);2*1H
InChIKeyHMIPWWWHTRTUAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5(6)-Carboxytetramethylrhodamine (5(6)-TAMRA) for Peptide and Oligonucleotide Labeling: Technical Specifications and Procurement Guide


5(6)-Carboxytetramethylrhodamine (CAS 98181-63-6), commonly abbreviated as 5(6)-TAMRA, is a xanthene-based, orange-red fluorescent dye belonging to the rhodamine class. It is widely utilized as a non-activated, amine-reactive label for biomolecules such as peptides, proteins, and oligonucleotides . The compound is typically supplied as a mixture of its 5- and 6-carboxy isomers, offering a cost-effective labeling solution for applications where a single, pure isomer is not strictly required . Its core utility in bioconjugation stems from its free carboxylic acid group, which enables covalent attachment to primary amines on target molecules via standard carbodiimide activation chemistry [1].

Why Direct Substitution of 5(6)-Carboxytetramethylrhodamine with Other Rhodamine or Cyanine Dyes is Scientifically Unjustified


The assumption that all rhodamine or cyanine dyes with similar excitation/emission maxima are interchangeable for bioconjugation is a critical procurement error. Direct substitution of 5(6)-TAMRA with alternatives like Cy3B, fluorescein, or Texas Red without experimental validation can lead to significant discrepancies in experimental outcomes. Critical photophysical parameters, including fluorescence quantum yield, photostability, and sensitivity to the local biomolecular environment, differ substantially between these probes [1][2]. Furthermore, for certain live-cell labeling applications, the specific isomeric form (5- vs. 6-carboxy) of the TAMRA dye itself can determine the functional integrity of the biological system under study, making the use of a generic isomer mixture or the wrong pure isomer a source of experimental failure [3].

Quantitative Performance Benchmarks: How 5(6)-Carboxytetramethylrhodamine Compares to Cy3B, Fluorescein, and Texas Red


Superior Photostability of 5-TAMRA Outweighs the Higher Quantum Yield of Cy3B in Prolonged Bioimaging

When compared head-to-head with the indocarbocyanine dye Cy3B in aqueous solution (PBS with 1% BSA), 5-TAMRA exhibits a lower fluorescence quantum yield (37-39%) than Cy3B (approx. 57%). However, this is compensated by its considerably higher photostability, making it the more resilient probe for experiments involving prolonged or repeated illumination [1]. The overall photophysical impact of the protein environment was found to be low for both dyes [1].

Photostability Fluorescence Quantum Yield Bioimaging Protein Labeling

Isomer-Dependent Functional Integrity in Live-Cell HaloTag Labeling: The Critical Requirement for 6'-TMR

A direct comparative study in live yeast cells using HaloTag technology demonstrated that the isomeric form of the TAMRA ligand has a functional consequence. While both 5'-carboxytetramethylrhodamine (5'-TMR) and 6'-carboxytetramethylrhodamine (6'-TMR) ligands can label cells, only the 6'-carboxy isomer enabled labeling while maintaining intact mitochondrial integrity. The use of the 5'-carboxy isomer resulted in a quantifiable loss of mitochondrial integrity [1].

Live-cell Imaging HaloTag Mitochondrial Integrity Isomer Purity

Complex, Environmentally-Sensitive Fluorescence Kinetics of TAMRA Contrasts with the Simple, Stable Decay of Texas Red on DNA Aptamers

A comparative photophysical study of dye-labeled DNA aptamers revealed that 5'-carboxytetramethylrhodamine (TAMRA) displays complex, highly temperature-dependent fluorescence kinetics, best described by a distributed rate model. This behavior, characterized by two distinct fluorescence lifetimes, is indicative of a strong quenching interaction with the aptamer and an associated charge transfer reaction. In stark contrast, Texas Red (TR) exhibited a simple, single-exponential fluorescence decay with a weak temperature dependence when conjugated to the same aptamer [1].

Fluorescence Lifetime DNA Aptamers FRET Fluorescence Polarization

The Economic and Practical Advantage of 5(6)-TAMRA Mixed Isomers for Non-Critical Peptide Labeling Workflows

For many routine applications in peptide synthesis, the procurement of pure 5- or 6-TAMRA isomers offers no functional advantage. 5(6)-Carboxytetramethylrhodamine is explicitly supplied as a mixture of 5- and 6-isomers, a strategy that reduces manufacturing costs and, consequently, the purchase price for the end user . This makes the mixed-isomer product a cost-effective tool specifically for those applications which do not require a single isomer dye .

Peptide Synthesis Cost-Effectiveness Fluorescent Labeling

5(6)-TAMRA Exhibits Broad pH Insensitivity (pH 4-10) Compared to the Pronounced pH-Dependence of Fluorescein-Based Probes

A key differentiator for 5(6)-TAMRA is its robust fluorescence emission across a wide pH range. Its fluorescence intensity remains largely stable from pH 4 to 10 [1]. This contrasts sharply with widely used alternatives like fluorescein (FAM), whose fluorescence is highly pH-dependent, a characteristic that can introduce significant experimental variability and complicate quantification in biological systems where local pH may fluctuate [2].

pH Sensitivity Fluorescence Stability Bioconjugation Fluorescein

Optimal Application Scenarios for 5(6)-Carboxytetramethylrhodamine Based on Validated Performance Data


Long-Term Live-Cell Imaging and Time-Lapse Microscopy

The high photostability of 5-TAMRA, proven to be considerably superior to the cyanine dye Cy3B [1], makes it the preferred choice for experiments requiring prolonged illumination. In time-lapse microscopy or repeated z-stack acquisitions, 5(6)-TAMRA conjugates will resist photobleaching more effectively, enabling consistent signal detection over extended periods.

Quantitative Assays in Variable pH Environments

Given its demonstrated insensitivity to pH changes across a broad range (pH 4-10) [1], 5(6)-TAMRA is ideally suited for applications where pH may fluctuate or be unknown. This includes tracking of biomolecules through cellular compartments (e.g., endocytosis) or any assay where pH-dependent quenching of a probe like fluorescein [2] would compromise data quality and quantification.

Cost-Effective, High-Throughput Peptide or Oligonucleotide Labeling

For large-scale or routine bioconjugation workflows where the specific isomer is not functionally critical, the mixed-isomer formulation of 5(6)-TAMRA offers a proven economic advantage [1]. It provides the full spectral and reactive properties of the TAMRA fluorophore at a lower cost than its pure isomers, making it a pragmatic choice for high-volume labeling.

Live-Cell HaloTag Protein Labeling (Requiring Pure 6-TAMRA)

Based on evidence showing that only the 6'-carboxy isomer maintains mitochondrial integrity in live-cell HaloTag experiments [1], this specific application scenario mandates the procurement of pure 6-TAMRA, not the mixed isomer product. For any researcher planning to use TAMRA-based HaloTag ligands in live cells, especially for studies of mitochondrial biology, the choice of isomer is a critical experimental determinant.

Technical Documentation Hub

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